molecular formula C13H18N2O5 B5034571 N-(2,4-dimethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide

N-(2,4-dimethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide

Cat. No.: B5034571
M. Wt: 282.29 g/mol
InChI Key: FUBPXJWDTVTLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide, also known as methoxyacetyl-fentanyl (MAF), is a synthetic opioid analgesic drug. It was first synthesized in the 1980s by a team of chemists at Janssen Pharmaceutica, a Belgian pharmaceutical company. MAF is structurally similar to fentanyl, a potent opioid analgesic that is commonly used in clinical settings. However, MAF has a higher potency than fentanyl, which has led to concerns about its potential for abuse and overdose.

Mechanism of Action

Like other opioids, MAF acts on the central nervous system by binding to opioid receptors in the brain and spinal cord. This binding leads to the inhibition of neurotransmitter release, which results in analgesia and other effects such as sedation and respiratory depression.
Biochemical and Physiological Effects
MAF has been shown to produce a range of biochemical and physiological effects in animal studies. These include analgesia, sedation, respiratory depression, and bradycardia. MAF has also been shown to produce dose-dependent effects on body temperature and heart rate.

Advantages and Limitations for Lab Experiments

MAF has several advantages for use in laboratory experiments. Its high potency and long duration of action make it useful for studying opioid receptor function and the mechanisms of action of other opioids. However, its potential for abuse and overdose means that it must be handled with care and used only in appropriate settings.

Future Directions

There are several potential future directions for research on MAF. These include investigating its potential therapeutic applications, such as in the treatment of chronic pain or opioid addiction. Researchers may also explore its potential for use in combination with other drugs, or its effects on different types of opioid receptors. Further studies are needed to fully understand the pharmacological properties and potential risks of MAF.

Synthesis Methods

The synthesis of MAF involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with ethyl magnesium bromide to form the corresponding alcohol. This alcohol is then reacted with ethanediamine to form the amide. The final step involves the acetylation of the amide with acetic anhydride to form MAF.

Scientific Research Applications

MAF has been the subject of several scientific studies, particularly in the field of pharmacology. Researchers have investigated its pharmacokinetic and pharmacodynamic properties, as well as its potential therapeutic applications. One study found that MAF had a longer duration of action than fentanyl, which could make it useful in certain clinical settings.

Properties

IUPAC Name

N'-(2,4-dimethoxyphenyl)-N-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-18-7-6-14-12(16)13(17)15-10-5-4-9(19-2)8-11(10)20-3/h4-5,8H,6-7H2,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBPXJWDTVTLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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